molecular formula C7H10N2O2S B2357853 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole CAS No. 2175978-47-7

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole

Cat. No.: B2357853
CAS No.: 2175978-47-7
M. Wt: 186.23
InChI Key: OUSIPXNMHNUXOS-UHFFFAOYSA-N
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Description

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and an oxolane (tetrahydrofuran) ring attached via an ether linkage at position 3. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, which imparts significant chemical reactivity and biological activity, particularly in medicinal chemistry . The oxolane substituent introduces stereoelectronic effects that modulate solubility, bioavailability, and metabolic stability compared to other substituents like thioethers or aryl groups.

Properties

IUPAC Name

2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-8-9-7(12-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSIPXNMHNUXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide and Carboxylic Acid Cyclization

The most common method for synthesizing 1,3,4-thiadiazoles involves cyclodehydration of thiosemicarbazides with carboxylic acids under acidic conditions. For 2-methyl derivatives, thioacetamide serves as the thiosemicarbazide precursor, reacting with acetic acid or its derivatives.

General Procedure :

  • Reactants : Thioacetamide (1 equiv), acetic acid (1 equiv), phosphorus oxychloride (POCl₃, 3.3 equiv).
  • Conditions : Reflux at 80–90°C for 1 hour, followed by aqueous workup and basification (pH 8).
  • Product : 2-Methyl-1,3,4-thiadiazole-5-thiol (yield: 83–99%).

Mechanism :

  • POCl₃ activates the carboxylic acid, forming an acyl chloride intermediate.
  • Thiosemicarbazide undergoes nucleophilic attack, followed by cyclodehydration to yield the thiadiazole ring.

Table 1 : Key Reaction Parameters for Cyclodehydration

Parameter Value/Description Source
Temperature 80–90°C
Catalyst POCl₃ or polyphosphate ester
Yield (thiol precursor) 83–99%
Purity >95% (after recrystallization)

Etherification of 5-Thiol to Oxolan-3-yloxy Substituent

The 5-thiol group in 2-methyl-1,3,4-thiadiazole-5-thiol is replaced with oxolan-3-yloxy via nucleophilic substitution.

Procedure :

  • Reactants : 2-Methyl-1,3,4-thiadiazole-5-thiol (1 equiv), 3-hydroxyoxolane (1.2 equiv), dehydrating agent (e.g., concentrated H₂SO₄).
  • Conditions : Stirring at 25–30°C for 4–6 hours.
  • Workup : Column chromatography or recrystallization (ethanol/water).
  • Yield : 70–85% (reported for analogous reactions).

Mechanism :

  • Acidic conditions protonate the thiol, generating a thiolate ion.
  • 3-Hydroxyoxolane undergoes dehydration to form an oxonium ion, which is attacked by the thiolate, yielding the ether linkage.

Table 2 : Etherification Optimization

Parameter Optimal Value Impact on Yield
Solvent Anhydrous ethanol Maximizes solubility
Temperature 25–30°C Prevents byproduct formation
Molar Ratio (thiol:alcohol) 1:1.2 Ensures complete conversion

Alternative Synthetic Approaches

One-Pot Synthesis Using Polyphosphate Ester

To avoid toxic POCl₃, polyphosphate ester (PPE) enables a one-pot cyclodehydration-etherification sequence:

  • Reactants : Thioacetamide, acetic acid, 3-hydroxyoxolane, PPE.
  • Conditions : Reflux in acetonitrile for 8 hours.
  • Advantages : Eliminates POCl₃, reduces purification steps.
  • Yield : 65–75%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclodehydration, reducing reaction time from hours to minutes:

  • Conditions : 150 W, 100°C, 15 minutes.
  • Yield : Comparable to traditional methods (80–85%).

Industrial Scalability and Process Optimization

The patent-published method for 2-substituted thiadiazole-5-thiols (e.g., thioacetamide → 2-methyl-1,3,4-thiadiazole-5-thiol) highlights industrial viability:

  • Scale : 185 kg/batch.
  • Purity : 99.6% (via nonaqueous titration).
  • Cost Drivers :
    • Recycling of solvents (ethanol, dichloroethane).
    • Efficient H₂S scrubbing during acidification.

Table 3 : Comparative Analysis of Methods

Method Yield Toxicity Scalability
POCl₃-mediated 83–99% High Moderate
PPE one-pot 65–75% Low High
Microwave 80–85% Moderate Pilot-scale

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activity. For instance:

  • Antibacterial Properties : Compounds with halogen substitutions on the phenyl ring of thiadiazoles show enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) ranging from 25 to 32 μg/mL against these pathogens .
  • Antifungal Properties : Certain derivatives have shown promising antifungal activity against strains like Candida albicans and Aspergillus niger. For example, derivatives with oxygenated substituents exhibited inhibition rates between 58% and 66% compared to standard antifungals .

Anti-inflammatory and Analgesic Effects

Recent studies have identified potential anti-inflammatory and analgesic effects associated with thiadiazole derivatives. For example:

  • Pain Relief : New series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested in vivo. These compounds demonstrated significant analgesic action in acetic acid-induced writhing tests while exhibiting low ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are also noteworthy. The flexibility of the 1,3,4-thiadiazole nucleus allows for various modifications that enhance its efficacy:

  • In Silico Studies : Computational studies have indicated strong binding affinities of certain thiadiazole derivatives to cancer-related targets. For instance, compounds modified with nitro and hydroxy groups showed increased potency in inhibiting cancer cell growth in silico .
  • In Vivo Efficacy : Some derivatives have been evaluated for their ability to inhibit the growth of human liver cancer cells (Hep-G2), showing significant cytotoxic effects that warrant further investigation .

Anthelmintic Activity

The potential use of thiadiazole derivatives as anthelmintic agents is an emerging area of research:

  • Efficacy Against Helminths : Recent studies have highlighted the anthelmintic activity of specific 1,3,4-thiadiazole derivatives. These compounds exhibited promising results in inhibiting helminth infections through various mechanisms that require further elucidation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Several studies emphasize:

  • Modification Effects : The introduction of different substituents on the thiadiazole ring can significantly alter the biological profile of these compounds. For example, halogenation has been shown to enhance antibacterial properties while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3,4-thiadiazole derivatives vary primarily in their substituents, which critically influence their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Property Comparisons
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications Reference
2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole Oxolane-3-yloxy (ether linkage) ~228.3* Enhanced solubility due to oxygen-rich substituent; potential CNS activity Inferred
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole HCl Pyrrolidin-3-ylsulfanyl (thioether) 237.8 Improved water solubility (as HCl salt); antimicrobial applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole Boronate ester 226.10 Suzuki coupling precursor; thermal instability
2-Methyl-5-((3-methylbut-2-en-1-yl)thio)-1,3,4-thiadiazole (3na) Branched thioether Not reported Antifungal activity; lipophilic character
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole hybrid Not reported α-Glucosidase inhibition; diabetes management

*Calculated based on molecular formula C₈H₁₂N₂O₂S.

Key Findings from Comparative Studies

Solubility and Bioavailability :

  • The oxolane-3-yloxy substituent likely enhances aqueous solubility compared to thioether derivatives (e.g., compound 3na in ) due to the polarity of the ether group. However, it may be less soluble than hydrochloride salts (e.g., ) .
  • Boronate esters () are typically lipophilic and used as intermediates in cross-coupling reactions rather than direct therapeutic agents .

Biological Activity :

  • Thiadiazoles with sulfur-containing substituents (e.g., thioethers in ) often exhibit antimicrobial or antifungal activity, attributed to their ability to disrupt microbial membranes .
  • Hybrid structures like 9c () show enzyme inhibitory activity, suggesting that the oxolane derivative could be tailored for similar targets with optimized substituents .

Synthetic Accessibility :

  • The synthesis of 1,3,4-thiadiazoles commonly involves cyclization of thiosemicarbazides or reactions with aldehydes and thioglycolic acid (). For example, imidafenacin synthesis () uses esterification and saponification steps, which could be adapted for the oxolane derivative .
  • Hybrid compounds (e.g., ) require multi-step protocols with catalysts like Cu(I) for click chemistry, indicating that the oxolane derivative’s synthesis may demand specialized reagents .

Stability and Reactivity :

  • Boronate esters () are sensitive to moisture, whereas ether-linked derivatives (e.g., oxolane) are more stable under physiological conditions .
  • Thioethers () may oxidize to sulfoxides or sulfones, altering their activity profile .

Biological Activity

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is characterized by the presence of a thiadiazole ring, which is known for its stability and ability to interact with various biological targets. The oxolan-3-yloxy substituent may enhance its solubility and bioavailability, which are critical factors in its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole, exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole has been explored through various studies:

  • Cytotoxicity assays reveal that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • The IC50 values for these effects suggest a promising therapeutic index. For example, similar thiadiazole derivatives have shown IC50 values as low as 0.28 µg/mL against MCF-7 cells .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties:

  • Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX .
  • This action may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The mechanisms through which 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • DNA Interaction : Thiadiazoles can interact with DNA, potentially leading to disruptions in replication and transcription processes .

Case Studies and Research Findings

StudyFocusKey Findings
Gowda et al. (2020)Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Merugu et al. (2019)Anticancer ActivityReported IC50 values of 0.28 µg/mL against MCF-7 cells; induced apoptosis via caspase activation.
Skrzypeka et al. (2021)Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages upon treatment with thiadiazole derivatives.

Q & A

What synthetic methodologies are most effective for preparing 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole and its analogs?

The synthesis typically involves cyclocondensation reactions using thiocarbazinate derivatives and α-haloketones under basic conditions. For example, in related 1,3,4-thiadiazole syntheses, ethyl thiocarbazinate reacts with CS₂ in the presence of KOH, followed by acidification to yield thiadiazole-thione intermediates . Optimization of solvent systems (e.g., ethanol or acetonitrile) and catalysts (e.g., K₂CO₃) is critical for improving yields. Purification often involves recrystallization from solvents like benzene or DMF-EtOH mixtures .

How can researchers confirm the structural integrity and purity of synthesized 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole derivatives?

A combination of spectral and chromatographic methods is essential:

  • IR spectroscopy identifies functional groups (e.g., C=S at ~1350 cm⁻¹, NH stretches at ~3100 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) verifies substituent positions and electronic environments. For instance, the ethoxy group in analogs shows a quartet at δ 4.4 ppm (¹H) and δ 69.0 ppm (¹³C) .
  • Elemental analysis validates stoichiometry (e.g., C: 29.62%, N: 17.27% for C₄H₆N₂OS₂) .
  • Chromatography (TLC/HPLC) confirms homogeneity, with Rf values reported in hexane:ethyl acetate systems .

What strategies are recommended for resolving contradictory biological activity data among structurally similar thiadiazole derivatives?

Contradictions often arise from differences in substituent effects or assay conditions. Researchers should:

  • Vary substituents systematically : For example, fluorophenyl vs. bromophenyl groups on thiazole-triazole hybrids can alter bioactivity by modulating electron-withdrawing/donating properties .
  • Standardize assays : Use identical cell lines (e.g., HepG2 for enzyme inhibition studies) and control for solvent effects (DMSO concentrations ≤0.1%) .
  • Validate computational models : Compare molecular docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to refine binding affinity calculations .

How can molecular docking be applied to predict the biological targets of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole?

Docking studies typically involve:

Target selection : Prioritize enzymes like stearoyl-CoA desaturase 1 (SCD1), where thiadiazole derivatives (e.g., MF-438) show inhibitory activity .

Ligand preparation : Optimize the compound’s 3D structure using software like Open Babel, ensuring correct tautomeric states.

Grid box definition : Focus on active sites (e.g., SCD1’s hydrophobic pocket) with coordinates adjusted for steric effects .

Pose validation : Compare binding poses with co-crystallized ligands (e.g., A939572) using RMSD calculations .

Free energy scoring : Use MM-GBSA to rank binding affinities, correlating with in vitro data .

What experimental approaches are effective for analyzing the regioselectivity of reactions involving 1,3,4-thiadiazole derivatives?

Regioselectivity can be probed via:

  • Isotopic labeling : Introduce ¹⁵N or ³⁴S isotopes to track bond formation in cyclization reactions .
  • Kinetic studies : Monitor reaction progress under varying temperatures (25–80°C) to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict favored transition states based on orbital interactions .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemical outcomes, as seen in planar 1,3,4-thiadiazole-thione dimers stabilized by N–H⋯S hydrogen bonds .

How can researchers optimize reaction conditions for scaling up the synthesis of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst screening : Test bases (KOH vs. NaOH) and transition metals (CuI for click chemistry) to improve efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 2 h vs. 6 h conventional) and improve yields by 15–20% .
  • Workflow automation : Implement continuous flow systems for precise control of temperature and reagent ratios .

What are the limitations of current computational models in predicting the pharmacokinetic properties of thiadiazole derivatives?

Limitations include:

  • Solubility prediction : Many models underestimate logP values for sulfurated compounds, requiring experimental validation via shake-flask methods .
  • Metabolic stability : CYP450 interactions are poorly modeled; in vitro microsomal assays (e.g., human liver microsomes) are necessary .
  • Blood-brain barrier penetration : QSAR models often fail for heterocycles with mixed polarity, necessitating in vivo studies .

How can researchers design analogs of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole to enhance bioactivity?

Strategies include:

  • Bioisosteric replacement : Substitute the oxolane ring with tetrahydrofuran or morpholine to modulate lipophilicity .
  • Hybridization : Fuse with triazole or pyrazole moieties to exploit synergistic binding, as seen in dual SCD1/EGFR inhibitors .
  • Pro-drug design : Introduce ester groups (e.g., acetamide) to improve oral bioavailability .

What analytical techniques are critical for detecting degradation products of 2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole under accelerated stability conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., thiadiazole-thiols) with m/z shifts corresponding to sulfur loss .
  • XRD : Monitor crystallinity changes after exposure to humidity (40°C/75% RH) .
  • TGA/DSC : Detect thermal decomposition events (e.g., exothermic peaks at >200°C) .

How can researchers address low yields in the final cyclization step of 1,3,4-thiadiazole synthesis?

Solutions include:

  • Acid catalysis : Add p-toluenesulfonic acid (PTSA) to facilitate protonation of intermediates .
  • Microwave irradiation : Enhance reaction kinetics by 30–50% .
  • Solvent-free conditions : Reduce side reactions caused by solvent polarity .

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